Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective and allows for the production of a wide range of products, avoiding the complex sequence of multistage syntheses.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of specific reagents that are difficult to source, which can reduce the practical value of the proposed methods . the development of new methods that allow for the synthesis of the target products in one synthetic stage with high yields is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . These reagents facilitate the direct functionalization of the imidazo[1,2-a]pyridine scaffold, making it a versatile compound for various chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate has a broad spectrum of biological activity and can be used as an antibacterial, antifungal, antiviral, and anti-inflammatory agent . It has also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In medicine, derivatives of this compound are widely used, including zolpidem, which is used to treat short-term insomnia and some disorders of brain function .
Mechanism of Action
The mechanism of action of ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate involves the blocking of γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This blocking action results in a hypnotic effect, making it useful for treating insomnia and other brain function disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share similar structural properties and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its versatility in undergoing various chemical reactions and its broad spectrum of biological activity . This makes it a valuable compound for both scientific research and pharmaceutical applications.
Biological Activity
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H14N2O2 and a molecular weight of approximately 218.25 g/mol. The compound features an imidazo[1,2-a]pyridine core with unique substitutions that enhance its biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets and pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the modulation of cell proliferation and apoptosis .
- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function .
- Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication by targeting viral enzymes essential for their life cycle .
Biological Activities
The following table summarizes the biological activities associated with this compound:
Activity | Description |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
Antiviral | Potentially inhibits replication of certain viruses. |
Antitumor | Exhibits cytotoxic effects on cancer cell lines through apoptosis induction. |
Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |
Analgesic | Demonstrates pain-relief properties in animal models. |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC50 values comparable to standard chemotherapeutics .
- Antimicrobial Efficacy : In vitro assays revealed that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
- Mechanistic Studies : Research into the compound’s mechanism revealed that it interacts with specific proteins involved in cell signaling pathways, suggesting potential applications in targeted therapies for cancer and infectious diseases .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-7-13-11-5-4-9(2)8-14(10)11/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
LTJITDUOSCFRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=C(C=C2)C |
Origin of Product |
United States |
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